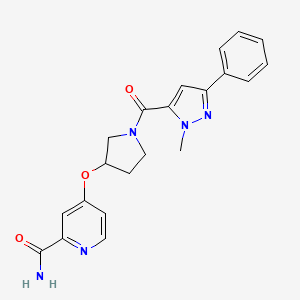

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Description

Properties

IUPAC Name |

4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-19(12-17(24-25)14-5-3-2-4-6-14)21(28)26-10-8-16(13-26)29-15-7-9-23-18(11-15)20(22)27/h2-7,9,11-12,16H,8,10,13H2,1H3,(H2,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSWYIRZIJLANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC(=NC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring and finally the picolinamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under specific conditions.

Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms in the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole Derivatives with Carboximidamide Substituents ()

Compounds from Molecules (2014) share a dihydro-pyrazole backbone but differ in substituents and functional groups. Key comparisons include:

| Compound | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | 1-methyl-3-phenyl, picolinamide | Pyrazole, pyrrolidin-oxy, amide | Not specified (structural analog) |

| 5-(4-Methoxyphenyl)-derivative | 4-methoxyphenyl, carboximidamide | Dihydro-pyrazole, carboximidamide | Bioactivity studies (unreported) |

| 5-(4-Chlorophenyl)-derivative | 4-chlorophenyl, carboximidamide | Dihydro-pyrazole, carboximidamide | Potential antimicrobial agents |

| 5-(3-Nitrophenyl)-derivative | 3-nitrophenyl, carboximidamide | Dihydro-pyrazole, carboximidamide | Nitro group may enhance reactivity |

Structural Insights :

- The target compound’s picolinamide group replaces the carboximidamide seen in compounds, likely altering hydrogen-bonding capacity and solubility.

- The pyrrolidin-oxy linker in the target may enhance conformational flexibility compared to the rigid dihydro-pyrazole backbone in derivatives .

Pyrazole-Based Pesticides ()

Pyrazole derivatives like fipronil and ethiprole are commercial pesticides. Comparisons focus on functional group divergence:

| Compound | Substituents | Key Functional Groups | Use |

|---|---|---|---|

| Target Compound | 1-methyl-3-phenyl, picolinamide | Amide, pyrrolidin-oxy | Unspecified |

| Fipronil | Trifluoromethyl, sulfinyl, chlorophenyl | Sulfinyl, nitrile | Insecticide |

| Ethiprole | Ethylsulfinyl, chlorophenyl | Sulfinyl, nitrile | Insecticide |

Functional Group Impact :

- Fipronil’s sulfinyl and nitrile groups contribute to its insecticidal activity by disrupting GABA receptors. The target compound lacks these groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Picolinamide-Containing Heterocycles ()

The compound 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinamide shares the picolinamide moiety but differs in the heterocyclic core:

| Compound | Heterocycle | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| Target Compound | Pyrazole | C21H21N5O3 | 391.43 |

| 4-(5-(Pyridin-4-yl)-triazol-yl) | Triazole | C13H10N6O | 266.26 |

Biological Activity

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a pyrrolidine ring, and a picolinamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring, followed by the introduction of the pyrrolidine ring, and finally, the attachment of the picolinamide group. The reaction conditions often require specific catalysts and controlled temperatures to achieve optimal yields and purities .

Pharmacological Properties

Research indicates that 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide exhibits several promising biological activities:

- Anticancer Activity : Pyrazole derivatives are known for their ability to inhibit various cancer cell lines. Studies have shown that related compounds effectively target BRAF(V600E) mutations, which are prevalent in certain cancers . The unique structure of this compound may enhance its efficacy against tumor cells.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers. Pyrazole derivatives often exhibit significant anti-inflammatory properties by inhibiting pathways that lead to cytokine production .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents on the pyrrolidine ring can significantly influence the compound's potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at position 4 on the phenyl ring | Increased inhibitory activity against cancer cell lines |

| Alterations in alkyl chain length on pyrrolidine | Variations in anti-inflammatory potency |

Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compounds with similar structural motifs to 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide exhibited significant cytotoxicity, suggesting that this compound could be further explored for its therapeutic potential in oncology .

Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that compounds similar to 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.